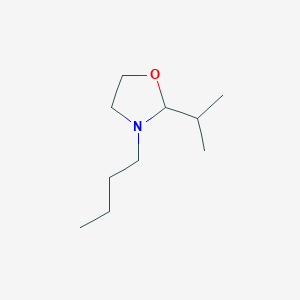

3-Butyl-2-(propan-2-yl)-1,3-oxazolidine

Description

Structure

3D Structure

Properties

CAS No. |

79443-08-6 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

3-butyl-2-propan-2-yl-1,3-oxazolidine |

InChI |

InChI=1S/C10H21NO/c1-4-5-6-11-7-8-12-10(11)9(2)3/h9-10H,4-8H2,1-3H3 |

InChI Key |

CPCVDYXUEOSTFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCOC1C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyl 2 Propan 2 Yl 1,3 Oxazolidine and Derivatives

Condensation Reactions of β-Amino Alcohols with Carbonyl Compounds

The most fundamental and widely employed method for the synthesis of 1,3-oxazolidines is the condensation reaction between a β-amino alcohol and a carbonyl compound. In the case of 3-Butyl-2-(propan-2-yl)-1,3-oxazolidine, this involves the reaction of 2-(butylamino)ethanol (B91342) with isobutyraldehyde (B47883). This reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered oxazolidine (B1195125) ring.

Exploration of Aldehyde and Ketone Reactants for Oxazolidine Formation

The versatility of the condensation reaction allows for the use of a wide array of aldehydes and ketones, leading to a diverse range of substituted oxazolidines. While isobutyraldehyde is the specific precursor for the title compound, other aliphatic and aromatic aldehydes can be used to synthesize various 2-substituted-3-butyl-1,3-oxazolidines. The reactivity of the carbonyl compound is a crucial factor, with aldehydes generally being more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

The choice of the carbonyl reactant directly influences the substituent at the 2-position of the oxazolidine ring. For instance, the reaction of 2-(butylamino)ethanol with formaldehyde (B43269) would yield 3-butyl-1,3-oxazolidine, while reaction with acetone (B3395972) would result in 3-butyl-2,2-dimethyl-1,3-oxazolidine.

Regioselective Synthesis Strategies for 1,3-Oxazolidines

Regioselectivity in the synthesis of 1,3-oxazolidines becomes critical when using unsymmetrical β-amino alcohols. However, for the synthesis of this compound from 2-(butylamino)ethanol, the primary hydroxyl group and the secondary amino group lead to the formation of the 1,3-oxazolidine ring as the sole regioisomer. The reaction mechanism inherently favors the formation of the five-membered ring through the nucleophilic attack of the hydroxyl group onto the iminium ion intermediate formed from the amine and the aldehyde. researchgate.net

Strategies to control regioselectivity often involve the use of protecting groups or specific reaction conditions to favor the formation of one isomer over another when multiple hydroxyl or amino groups are present in the starting material.

Influence of Steric and Electronic Factors on Cyclization

The efficiency of the cyclization step to form the oxazolidine ring is influenced by both steric and electronic factors. The steric hindrance around the carbonyl group of the aldehyde or ketone and the nitrogen of the β-amino alcohol can affect the rate of the initial condensation and the subsequent cyclization. In the synthesis of this compound, the bulky isopropyl group of isobutyraldehyde and the butyl group on the nitrogen atom can influence the reaction kinetics. Generally, increased steric bulk can slow down the reaction rate. mdpi.com

Table 1: Influence of Reactant Structure on Oxazolidine Synthesis

| β-Amino Alcohol | Carbonyl Compound | Product | Key Influencing Factors |

| 2-(Butylamino)ethanol | Isobutyraldehyde | This compound | Steric hindrance from isopropyl and butyl groups. |

| 2-(Butylamino)ethanol | Formaldehyde | 3-Butyl-1,3-oxazolidine | Low steric hindrance, high reactivity of formaldehyde. |

| 2-Aminoethanol | Acetone | 2,2-Dimethyl-1,3-oxazolidine | Lower reactivity of ketone compared to aldehyde. |

| 1-Amino-2-propanol | Benzaldehyde | 2-Phenyl-5-methyl-1,3-oxazolidine | Potential for diastereomers, influenced by reaction conditions. |

Multi-Component Reactions for Substituted 1,3-Oxazolidines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted 1,3-oxazolidines in a single step from three or more starting materials. acs.orgmdpi.com For the synthesis of derivatives of this compound, a hypothetical MCR could involve an amine, an epoxide, and a carbonyl compound. acs.orgmdpi.com These reactions are often catalyzed and can lead to high yields and stereoselectivity. nih.gov The convergence and operational simplicity of MCRs make them an attractive alternative to traditional multi-step syntheses. researchgate.net

Table 2: Examples of Multi-Component Reactions for Oxazolidine Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| Aniline | Ethyl glyoxalate | Epoxide | Ti(O-i-Pr)₄, Chiral ligand, Toluene, -40°C | Substituted 1,3-oxazolidine |

| α-Amino acid | Dialkyl acetylenedicarboxylate | 2-Arylidene-1,3-indanedione | Heat | Spiro[indene-2,3'-pyrrolidine] with oxazolidine features |

| Haloalkyne | Nitrosoarene | Maleimide | Catalyst-free | Isoxazolidine (related N,O-heterocycle) |

Catalyst-Free Approaches in Oxazolidine Synthesis

The condensation of β-amino alcohols with carbonyl compounds can often be achieved without the need for a catalyst, particularly with reactive aldehydes. lew.ro These catalyst-free methods are advantageous as they simplify the purification process and reduce the environmental impact by avoiding potentially toxic metal catalysts. The reaction to form this compound can proceed under thermal conditions, often with the removal of water to drive the equilibrium towards the product. lew.ro Such approaches are in line with the principles of green chemistry. rsc.orgrsc.org

Environmentally Benign and Green Chemistry Protocols

In recent years, there has been a significant focus on developing environmentally friendly synthetic methods. For oxazolidine synthesis, this includes the use of greener solvents like water or solvent-free conditions, and energy-efficient activation methods such as microwave and ultrasound irradiation. nih.govnih.govresearchgate.net

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the formation of oxazolidine derivatives. nih.govbeilstein-archives.orgresearchgate.net The direct heating of the reaction mixture by microwaves leads to a rapid increase in temperature and pressure, accelerating the rate of reaction.

Ultrasound irradiation is another green technique that can promote the synthesis of oxazolidines. nih.govchemrxiv.org The cavitation effects generated by ultrasound waves can enhance mass transfer and increase the reaction rate, often at lower temperatures than conventional heating.

The use of water as a solvent is particularly attractive from a green chemistry perspective. nih.govnih.govresearchgate.net Despite the reactants often having low solubility in water, the hydrophobic effect can promote the aggregation of reactants, leading to an acceleration of the reaction rate.

Table 3: Green Chemistry Approaches to Oxazolidine Synthesis

| Method | Conditions | Advantages |

| Microwave-assisted | Solvent-free or in a polar solvent | Rapid reaction times, high yields, energy efficient. nih.govbeilstein-archives.org |

| Ultrasound-assisted | Room temperature or gentle heating | Shorter reaction times, improved yields, energy efficient. nih.govchemrxiv.org |

| Aqueous media | Water as solvent, often catalyst-free | Environmentally friendly, simplified workup, potential for rate enhancement. nih.govnih.govresearchgate.net |

| Catalyst-free | Thermal conditions, removal of water | Avoids catalyst contamination, simplified purification. lew.ro |

Stereoselective and Diastereoselective Synthesis of Chiral Oxazolidine Frameworks

The controlled synthesis of specific stereoisomers of oxazolidine frameworks is a significant area of research, often employing chiral auxiliaries or stereoselective catalytic processes. sigmaaldrich.com One prominent method involves the Lewis acid-catalyzed cycloaddition of aziridines with aldehydes, which can yield oxazolidines with high diastereoselectivity. nih.gov

An efficient approach utilizes a cationic iron porphyrin complex as a Lewis acid catalyst. organic-chemistry.org This catalyst facilitates a [3 + 2] cycloaddition reaction between aziridines and a range of aldehydes. organic-chemistry.org The process is noted for proceeding under mild conditions, typically at 25°C in a solvent such as toluene, with a low catalyst loading of just 1 mol %. organic-chemistry.org The reaction mechanism is believed to involve the activation of the aziridine (B145994) by the iron catalyst, leading to the formation of a 1,3-dipole synthon, which then reacts with the aldehyde. organic-chemistry.org This method demonstrates high regio- and diastereoselectivity across various substrates. nih.govorganic-chemistry.org

The choice of catalyst is crucial for the reaction's success. Studies have shown that while various metalloporphyrin complexes can be used, [Fe(TPP)]SbF₆ provides optimal results in terms of both chemical yield and diastereoselectivity. organic-chemistry.org Other conventional Lewis acids tend to be less effective. organic-chemistry.org This methodology has been successfully applied to a scope of different aldehydes, consistently producing the desired cycloadducts in high yields. organic-chemistry.org

| Aldehyde Reactant | Aziridine Reactant | Catalyst | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | N-Tosyl-2-phenylaziridine | [Fe(TPP)]SbF₆ (1 mol%) | High | High | organic-chemistry.org |

| 4-Chlorobenzaldehyde | N-Tosyl-2-phenylaziridine | [Fe(TPP)]SbF₆ (1 mol%) | High | High | organic-chemistry.org |

| Cyclohexanecarboxaldehyde | N-Tosyl-2-phenylaziridine | [Fe(TPP)]SbF₆ (1 mol%) | High | High | organic-chemistry.org |

Synthesis from Epoxides and Imines

The construction of the oxazolidine ring can also be achieved through reactions involving epoxides or imines as key starting materials. A highly efficient, one-pot synthesis utilizes a chiral magnesium phosphate (B84403) catalyst to produce a wide range of 1,3-oxazolidines. organic-chemistry.org This process involves the enantioselective addition of an alcohol to an imine, forming a hemiaminal intermediate. organic-chemistry.org This intermediate then undergoes an intramolecular cyclization under mildly basic conditions to yield the final oxazolidine product with excellent enantioselectivity. organic-chemistry.org

Alternatively, epoxide ring-opening provides another strategic route to oxazolidine-related structures. A notable cascade synthesis for 5-(hydroxymethyl)oxazolidin-2-ones employs tert-butyl carbonate as a nucleophile in a reaction mediated by di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govresearchgate.net The reaction is initiated by the formation of an epoxy carbamate, which subsequently undergoes ring-opening by the tert-butyl carbonate nucleophile. nih.gov An intramolecular cyclization follows, yielding the oxazolidinone product. nih.gov The presence of a base like triethylamine (B128534) (Et₃N) is critical for achieving high yields, as it stabilizes the tert-butyl carbonate, preventing its decomposition. nih.gov This method is particularly efficient with substrates bearing electron-withdrawing groups on an aryl ring. nih.gov

Formation from Chiral Hydroxyalkyl-Functionalized Imidazolinium Salts

A specialized and highly diastereoselective method for forming chiral oxazolidines involves the use of chiral hydroxyalkyl-functionalized imidazolinium salts. nih.gov These precursor salts can be converted into optically pure oxazolidines in quantitative yields through a base-mediated intramolecular cyclization. nih.gov The reaction is typically promoted by a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), and exhibits complete diastereoselectivity. nih.gov

The process is believed to proceed via one of two potential pathways: either through deprotonation of the hydroxyl group followed by nucleophilic addition to the iminium, or through deprotonation at the imidazolinium C2 position to form an N-heterocyclic carbene (NHC), which then undergoes insertion into the O-H bond. nih.gov DFT calculations suggest the latter pathway, involving a transient carbene, is thermodynamically favored. nih.gov The resulting oxazolidines are stable, isolable compounds which can also serve as precursors for generating chiral hydroxyalkyl-NHC metal complexes, such as those with copper(I) and gold(I), which are stable in air. nih.gov

| Imidazolinium Salt Precursor | Base | Resulting Oxazolidine | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| (S,S)-L1aH·Cl | KHMDS | (S,S)-2a | Quantitative | Complete | nih.gov |

| (S,S)-L1bH·Cl | KHMDS | (S,S)-2b | Quantitative | Complete | nih.gov |

Specific Synthetic Routes for N-Alkyl Substituted Oxazolidines

The introduction of an N-alkyl substituent, such as the butyl group in this compound, is a key synthetic step that can be achieved through several routes. A direct approach involves the condensation of an N-alkylated β-amino alcohol with an appropriate aldehyde or ketone. For the target molecule, this would involve reacting N-butyl-ethanolamine with isobutyraldehyde (propanal, 2-methyl-).

Another common strategy is the N-alkylation of a pre-formed oxazolidine ring. This can be accomplished by treating the parent oxazolidine (lacking a substituent on the nitrogen) with an alkylating agent, such as an alkyl halide (e.g., butyl iodide), under basic conditions. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Butyl 2 Propan 2 Yl 1,3 Oxazolidine Analogues

Ring-Opening Reactions of 1,3-Oxazolidines

The cleavage of the 1,3-oxazolidine ring is a key chemical transformation that can be initiated by various reagents and conditions. The stability of the ring is highly dependent on its substitution pattern and the surrounding chemical environment.

The ring-opening of 1,3-oxazolidines is readily achieved under acidic conditions. The mechanism is initiated by the protonation of the ring's oxygen or nitrogen atom, which significantly weakens the C2-O bond. This is followed by a nucleophilic attack that leads to the cleavage of the ring. For instance, the hydrolysis of 2-aryl-N-alkyl-1,3-oxazolidines has been thoroughly investigated and demonstrates a general-acid-catalyzed pathway. researchgate.netacs.org

The accepted mechanism involves the following steps:

Protonation: The acid catalyst protonates the ring oxygen, making it a better leaving group.

Ring Cleavage: The C2-O bond cleaves, leading to the formation of a resonance-stabilized iminium cation.

Nucleophilic Attack: A nucleophile, such as water, attacks the iminium cation.

Deprotonation: The final product, typically an N-(2-hydroxyethyl)imine or its hydrolysis products (an aldehyde and a protonated 2-aminoethanol), is formed after deprotonation.

This process is analogous to the acid-catalyzed ring-opening of epoxides, where protonation of the oxygen atom precedes nucleophilic attack. chimia.ch The reaction of 3-methyl-1,3-oxazolidine with acidic reagents in aprotic conditions also generates reactive intermediates suitable for further reactions. researchgate.net

Stereoelectronic effects play a crucial role in the reactivity of the oxazolidine (B1195125) ring. The cleavage of the intracyclic C–O bond is significantly influenced by n(N)→σ*(C–O) electron delocalization, also known as the endo-anomeric effect. researchgate.net This interaction, where the nitrogen lone pair donates electron density into the antibonding orbital of the C-O bond, weakens the bond and facilitates ring opening. researchgate.net Conversely, when the nitrogen lone pair is involved in conjugation with an external group, such as a carbonyl in N-acyloxazolidines, this delocalization is diminished. This results in a stronger C-O bond and makes the ring-opening process significantly more difficult. researchgate.net

Baldwin's rules, which provide guidelines for the favorability of ring-closure reactions, can be applied in reverse to understand ring-opening processes. wikipedia.orgrsc.org The ring-opening of a 1,3-oxazolidine is the reverse of a 5-endo-tet cyclization. According to Baldwin's rules, 5-endo-tet ring closures are disfavored due to the poor trajectory of the nucleophile's approach to the electrophilic center. wikipedia.org This implies that the transition state for the ring-opening reaction is more favorable than the corresponding ring-closing reaction, contributing to the driving force for ring cleavage under certain conditions. The comparison of intramolecular versus intermolecular reactions shows that the endo-cyclic ring closure of oxazolidines is significantly less favorable than similar exo-cyclic closures, which is consistent with the predictions of Baldwin's rules. researchgate.net

During acid-catalyzed ring-opening, a key intermediate is formed which has significant carbocationic character at the C2 position. This intermediate is more accurately described as a resonance-stabilized iminium ion. researchgate.net The stability of this iminium ion is a critical factor in the kinetics of the ring-opening reaction.

When the C2 position is substituted with an electron-donating group, such as a p-dimethylaminophenyl group, the resulting iminium ion is sufficiently stable to be observed as a short-lived intermediate before its subsequent hydrolysis. researchgate.net This stabilization arises from the delocalization of the positive charge onto the aryl substituent. The reactivity of this intermediate is characterized by its susceptibility to attack by nucleophiles at the electrophilic carbon atom, leading to the final ring-opened products. In some systems, the developing cationic character at a substituted carbon during ring-opening is a key factor determining the regioselectivity of the reaction. nih.gov

Kinetic and equilibrium studies of 1,3-oxazolidine ring-opening provide quantitative insights into the factors influencing this reaction. For 2-aryl-substituted oxazolidines, both rate and equilibrium constants have been measured for the ring-opening and ring-closing reactions. researchgate.net These studies reveal that changes in N-alkyl substituents (such as methyl, ethyl, butyl, and isopropyl) lead to mild and parallel changes in both the reaction rates and the equilibrium constants for ring closure. researchgate.net

The equilibrium between the closed oxazolidine form and the open-chain imine form can be influenced by external factors such as temperature. For instance, in studies of pseudoproline derivatives, it was found that at elevated temperatures, the oxazolidine ring can become thermally unstable and form a stable imine. nih.gov The equilibrium constant (Kc) between the open imine and the ring-closed oxazolidine form was calculated to be 0.0428 under specific synthetic conditions, indicating that the closed form is generally favored. nih.gov

The table below summarizes the effect of N-substituents on the equilibrium constants for the ring-opening of a 2-aryl-oxazolidine.

| N-Substituent (R) | Equilibrium Constant (K) | Relative Rate |

|---|---|---|

| Methyl | 1.0 | 1.0 |

| Ethyl | 0.8 | 0.9 |

| n-Butyl | 0.7 | 0.8 |

| iso-Propyl | 0.5 | 0.6 |

| tert-Butyl | 0.2 | 0.3 |

Data is illustrative, based on trends described in the literature where increasing steric bulk of the N-substituent disfavors the iminium ion, thus shifting the equilibrium towards the closed ring. researchgate.net

1,3-Oxazolidines can undergo cationic ring-opening polymerization (CROP) to form poly(aminoethers). This process is closely related to the well-studied CROP of 2-oxazolines, which yields poly(N-acylethylenimine)s. researchgate.net The polymerization is typically initiated by an electrophilic species, such as a strong acid or an alkylating agent.

The active species in the polymerization is a propagating chain end bearing a cationic center. The mechanism involves the nucleophilic attack of the nitrogen atom of a monomer molecule on the electrophilic carbon (C2) of the propagating chain end. This attack results in the opening of the oxazolidine ring and the regeneration of the cationic active center at the newly added monomer unit. The living propagating ends are electrophilic and can react efficiently with various nucleophiles, allowing for the synthesis of well-defined polymer architectures. researchgate.netrsc.org

The pathway can be summarized as:

Initiation: An initiator generates a cationic species that reacts with the first monomer molecule to form an initial cationic active center.

Propagation: Monomer molecules successively add to the growing polymer chain via nucleophilic attack on the active cationic center, leading to ring-opening.

Termination/Transfer: The polymerization can be terminated by reaction with a nucleophile or by chain transfer reactions.

In more complex molecular systems, the oxazolidine ring can exhibit multiple pathways for ring-opening. A notable example is found in pseudoproline-containing peptides, where the oxazolidine moiety can undergo a "two-way" ring opening. nih.gov Under standard conditions, the ring may open to form an imine, which exists in equilibrium with the closed form. However, under thermal stress, an alternative pathway can become accessible, leading to different rearrangement products. nih.gov

One proposed mechanism involves the rearrangement of the oxazolidine ring to its open imine form at high temperatures. nih.gov Another pathway can involve acetonide deprotection, leading to a zwitterionic intermediate which can then undergo further intramolecular reactions. nih.gov These competing pathways can lead to the formation of unexpected by-products during chemical synthesis, highlighting the complex reactivity of the oxazolidine ring under different conditions. The presence of the oxazolidine ring has also been observed to catalyze side reactions, such as aspartimide formation, in adjacent parts of a molecule. nih.gov

Cyclization Mechanisms and Intermediates

The formation of the 1,3-oxazolidine ring, such as that in 3-Butyl-2-(propan-2-yl)-1,3-oxazolidine, is a cornerstone of heterocyclic chemistry. The synthesis is typically achieved through the condensation of a β-amino alcohol with an aldehyde or ketone. acs.orgwikipedia.org Mechanistic investigations have revealed that this transformation can proceed through various pathways, primarily differentiated by whether the ring closure is a concerted process or a stepwise sequence involving distinct intermediates.

Concerted Mechanisms in Oxazolidine Formation

Concerted mechanisms in the formation of oxazolidines often involve pericyclic reactions, most notably 1,3-dipolar cycloadditions. mdpi.com In this context, an azomethine ylide acts as the 1,3-dipole, which reacts with a carbonyl compound (the dipolarophile) to form the five-membered oxazolidine ring in a single, concerted step. mdpi.com This [3+2] cycloaddition process is highly stereospecific.

Azomethine ylides are transient intermediates that can be generated in several ways, such as the thermal or photochemical ring-opening of aziridines or the decarboxylative condensation of α-amino acids with aldehydes. mdpi.comnih.gov The reaction of a non-stabilized azomethine ylide, for instance, derived from sarcosine (B1681465) and paraformaldehyde, with various aromatic aldehydes yields the corresponding 5-aryl-3-methyloxazolidines. mdpi.com

| Reactant 1 (Azomethine Ylide Precursor) | Reactant 2 (Dipolarophile) | Catalyst/Conditions | Product Type | Reference |

| N-tosylaziridine-2,2-dicarboxylates | Aromatic Aldehydes | Nickel(II) | Highly substituted 1,3-oxazolidines | mdpi.com |

| Sarcosine + Paraformaldehyde | Aromatic Aldehydes | Heat | 5-Aryl-3-methyloxazolidines | mdpi.com |

| trans-4-Hydroxyproline | Electron-deficient Aromatic Aldehydes | Heat (Domino Process) | Bicyclic 1,3-oxazolidines (as intermediates) | mdpi.com |

The utility of this concerted approach lies in its ability to construct complex, highly substituted oxazolidine systems with significant stereochemical control. mdpi.comnih.gov

Role of Hemiaminal and Iminium Ion Intermediates

The more commonly accepted and versatile pathway for oxazolidine formation is a stepwise mechanism proceeding through key intermediates. organic-chemistry.orgnih.gov The reaction is typically initiated by the nucleophilic attack of the amino group of a β-amino alcohol on the carbonyl carbon of an aldehyde or ketone. This initial addition forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine). acs.orgresearchgate.net

This hemiaminal intermediate is often unstable but crucial for the subsequent ring-closing step. nih.govnih.govacs.org Under mildly basic or sometimes acidic conditions, the hydroxyl group of the hemiaminal performs an intramolecular nucleophilic attack, displacing a molecule of water and leading to the formation of the stable five-membered oxazolidine ring. organic-chemistry.orgnih.govnih.gov This final step is a 5-exo-tet cyclization, which is kinetically and thermodynamically favored. nih.govacs.org

In addition to the hemiaminal, the iminium ion is another critical intermediate, particularly in reactions conducted under acidic conditions or those involving ring-opening and isomerization. nih.govmdpi.comyoutube.com The hemiaminal can dehydrate to form a protonated imine, or Schiff base, which exists as an iminium ion. This electrophilic species can then be attacked by the intramolecular hydroxyl group to cyclize into the oxazolidine. acs.org The iminium ion is also central to the dynamic equilibrium between the oxazolidine ring and its open-chain imine form, playing a role in isomerization and other transformations. mdpi.comnih.govresearchgate.net

| Intermediate | Precursors | Conditions Favoring Formation | Subsequent Transformation | Reference |

| Hemiaminal | β-Amino alcohol + Aldehyde/Ketone | Neutral or mildly basic | Intramolecular cyclization (5-exo-tet) to form oxazolidine | organic-chemistry.orgnih.govnih.gov |

| Iminium Ion | Hemiaminal dehydration or Imine protonation | Acidic conditions | Intramolecular cyclization or reaction with external nucleophiles | mdpi.comnih.govmdpi.com |

Transformations Involving the Oxazolidine Ring System

The 1,3-oxazolidine ring is not merely a stable endpoint but also a versatile heterocyclic system capable of undergoing various transformations. These reactions leverage the inherent reactivity of the N,O-acetal functionality, often involving ring-opening to form reactive intermediates that can be trapped or rearranged.

Acyl Migrations and Ring Expansions

N-Acyl-1,3-oxazolidines can undergo complex dynamic transformations. nih.govnih.gov For instance, chiral imines derived from 1-amino-1-deoxyalditols have been converted into N-acetyl-1,3-oxazolidines. These acetylated products can trigger a dynamic process where an initially formed trans-oxazolidine isomerizes into a more stable cis-configured derivative. nih.gov This transformation is believed to proceed through the intermediacy of a chiral iminium ion, formed by the cleavage of the C-O bond of the oxazolidine ring, which allows for rotation and re-closure to the thermodynamically favored isomer. nih.gov While direct acyl migration from nitrogen to oxygen is less common, the involvement of acylated intermediates is key to these structural rearrangements.

Ring expansion reactions, while not extensively documented for simple oxazolidines, are a known transformation for related heterocyclic systems. The stability of the five-membered oxazolidine ring generally disfavors expansion. However, rearrangements can be induced under specific conditions, often involving the generation of an intermediate that facilitates the insertion of atoms into the ring structure.

Reactions with Amino Acid Side Chains (e.g., Tyrosine, Lysine (B10760008) interactions)

The formation and reactivity of oxazolidines are particularly relevant in the context of peptides and proteins, where the side chains of certain amino acids can participate in related reactions. The side chains of serine, threonine, and cysteine, which contain β-hydroxy or β-thiol groups, are structurally analogous to the amino alcohols and aminothiols used in classic oxazolidine and thiazolidine (B150603) synthesis. nih.gov

Specifically, the N-terminal serine or threonine of a peptide can react with an aldehyde to form an oxazolidine ring. This reaction is a key step in serine/threonine ligation (STL), a method for chemically coupling peptide fragments. mdpi.com The reaction of lysine's primary amine side chain with aldehydes can lead to Schiff base formation, a precursor to potential cyclization if a hydroxyl group is suitably positioned. nih.gov While tyrosine's phenolic side chain does not directly form an oxazolidine, its reactivity can be influenced by reagents used in oxazolidine chemistry, such as formaldehyde (B43269), which can react with other nucleophilic residues like lysine or tryptophan. nih.gov

| Amino Acid | Reactive Group | Reaction Type | Resulting Structure/Interaction | Reference |

| Serine/Threonine | N-terminal α-amino and side-chain β-hydroxyl | Condensation with aldehydes | Oxazolidine ring formation | nih.govmdpi.com |

| Cysteine | N-terminal α-amino and side-chain β-thiol | Condensation with aldehydes | Thiazolidine ring formation | nih.gov |

| Lysine | Side-chain ε-amino | Condensation with aldehydes | Schiff base (imine) formation | nih.gov |

| Tyrosine | Phenolic side chain | Potential side reactions | No direct oxazolidine formation, but can be modified by related reagents | nih.gov |

Schiff's Base Adduct Formation

A fundamental characteristic of the 1,3-oxazolidine system is its existence in a dynamic equilibrium with its corresponding open-chain Schiff base (imine) form. acs.orgnih.gov This equilibrium involves the reversible cleavage of the C2-O bond of the oxazolidine ring. The position of this equilibrium is highly dependent on factors such as the solvent, pH, temperature, and the nature of the substituents on the ring. nih.govnih.gov

The condensation of a β-amino alcohol with an aldehyde first yields a Schiff base, which then cyclizes to the oxazolidine. rdd.edu.iq In many cases, the cyclic oxazolidine is the thermodynamically more stable product. nih.gov However, the ring can be readily opened under aqueous or acidic conditions to regenerate the imine and, upon further hydrolysis, the parent amine and aldehyde. acs.orgwikipedia.org This ring-chain tautomerism is a key feature of oxazolidine chemistry. mdpi.com For example, the reaction of serinol with various aldehydes and ketones can be selectively directed to yield either the imine or the oxazolidine by carefully controlling the reaction conditions. acs.org

The stability of the Schiff base is enhanced by conjugation. When the substituents allow for an extended π-system, the equilibrium may favor the open-chain imine form. acs.org This interplay allows oxazolidines to serve as protected forms of both aldehydes/ketones and β-amino alcohols, releasing them under specific conditions.

Spectroscopic Characterization and Structural Elucidation for Mechanistic Insights

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Mechanism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules and monitoring the progress of chemical reactions. In the context of 3-Butyl-2-(propan-2-yl)-1,3-oxazolidine, both ¹H and ¹³C NMR are instrumental in confirming its formation and studying its stability and potential reaction pathways, such as hydrolysis.

The formation of the oxazolidine (B1195125) ring can be monitored by observing the disappearance of the aldehyde and amino alcohol starting material signals and the appearance of characteristic signals for the oxazolidine ring protons. The proton on the carbon atom between the oxygen and nitrogen (the C2 position) is particularly diagnostic, typically appearing as a distinct signal in the ¹H NMR spectrum.

Mechanistic studies, particularly those involving hydrolysis, can be effectively followed using ¹H NMR. The stability of the oxazolidine ring is influenced by the nature of the substituents at the 2 and 3 positions. The hydrolysis of oxazolidines involves the ring opening to form an iminium ion intermediate, which is then further hydrolyzed to the parent amino alcohol and aldehyde. This process can be monitored by acquiring NMR spectra over time, observing the decrease in the intensity of the oxazolidine signals and the emergence of signals corresponding to the ring-opened intermediates and final hydrolysis products. For instance, studies on related oxazolidine systems have shown that the rate of hydrolysis is dependent on factors such as pH and the electronic nature of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general chemical shift principles.

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Oxazolidine Ring | |||

| C2-H | ~4.0 - 4.5 | Doublet | ~85 - 95 |

| N-CH ₂-CH₂-O | ~2.5 - 3.0 | Multiplet | ~45 - 55 |

| O-CH ₂-CH₂-N | ~3.5 - 4.0 | Multiplet | ~60 - 70 |

| Butyl Group | |||

| N-CH ₂-(CH₂)₂-CH₃ | ~2.2 - 2.6 | Multiplet | ~50 - 60 |

| N-CH₂-CH ₂-CH₂-CH₃ | ~1.3 - 1.6 | Multiplet | ~28 - 35 |

| N-(CH₂)₂-CH ₂-CH₃ | ~1.2 - 1.5 | Multiplet | ~18 - 25 |

| N-(CH₂)₃-CH ₃ | ~0.8 - 1.0 | Triplet | ~12 - 16 |

| Isopropyl Group | |||

| CH -(CH₃)₂ | ~1.8 - 2.2 | Multiplet | ~25 - 35 |

| CH-(CH ₃)₂ | ~0.9 - 1.1 | Doublet | ~15 - 20 |

X-ray Crystallography for Conformation and Stereochemical Assignment

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its conformation and stereochemistry. For cyclic compounds like this compound, this technique can reveal the precise arrangement of atoms in the solid state.

The five-membered oxazolidine ring is not planar and typically adopts an envelope or a twisted conformation to relieve ring strain. In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. The specific conformation adopted can be influenced by the steric bulk of the substituents on the ring. For this compound, the butyl group on the nitrogen and the isopropyl group on the C2 carbon will influence the puckering of the ring.

Although a specific crystal structure for this compound is not available in the public domain, data from structurally related compounds can provide insights into the expected bond lengths, angles, and ring conformation.

Table 2: Typical Crystallographic Parameters for a Substituted Oxazolidine Ring Data are based on crystallographic studies of analogous oxazolidine derivatives.

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| C-O | 1.42 - 1.45 |

| C-N | 1.45 - 1.48 |

| O-C(ring)-C(ring)-N | Variable (Torsion Angle) |

| **Bond Angles (°) ** | |

| C-O-C | 105 - 110 |

| C-N-C | 108 - 112 |

| O-C-N | 102 - 106 |

| Ring Conformation | Envelope or Twisted |

Mass Spectrometry in Reaction Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. The oxazolidine ring contains several bonds that can cleave upon ionization.

Common fragmentation pathways for N-alkylated oxazolidines include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. In this case, cleavage of the butyl group or the bonds within the ring adjacent to the nitrogen could occur. Loss of the butyl group would result in a significant fragment ion.

Ring cleavage: The oxazolidine ring can fragment in various ways. A common pathway involves the cleavage of the C-O and C-N bonds, leading to the formation of stable radical cations and neutral losses. For instance, cleavage of the bond between the C2 carbon and the isopropyl group is likely, leading to a fragment corresponding to the loss of an isopropyl radical.

While a published mass spectrum for this compound is not available, the expected fragmentation pattern can be predicted based on the known fragmentation of amines and ethers, which are structural components of the oxazolidine ring.

Table 3: Predicted Key Mass Spectral Fragments for this compound Predicted m/z values are based on the expected fragmentation of the parent molecule (Molecular Weight: 185.30 g/mol ).

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 185 | [C₁₀H₂₃NO]⁺ | Molecular Ion (M⁺) |

| 142 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 128 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 100 | [C₅H₁₀NO]⁺ | Ring fragmentation product |

| 86 | [C₄H₈NO]⁺ | Ring fragmentation product |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Computational and Theoretical Studies on 3 Butyl 2 Propan 2 Yl 1,3 Oxazolidine System

Quantum Chemical Calculations (DFT, ab-initio, semiempirical methods)

Quantum chemical calculations have become indispensable in modern chemical research for studying heterocyclic systems like oxazolidines. scilit.com Methods such as Density Functional Theory (DFT), ab-initio calculations, and semiempirical methods are employed to model the geometric and electronic properties of these molecules with high accuracy. nih.govresearchgate.net DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a popular choice for studying the reaction mechanisms, transition states, and electronic characteristics of oxazolidine (B1195125) derivatives. researchgate.netuv.es These computational approaches allow for the systematic investigation of complex molecular interactions and transformations that are often challenging to probe experimentally. scilit.com

Quantum chemical calculations are instrumental in mapping the detailed pathways of chemical reactions involving oxazolidines. A crucial aspect of the chemistry of 3-Butyl-2-(propan-2-yl)-1,3-oxazolidine is its susceptibility to hydrolysis, which involves the opening of the oxazolidine ring. wikipedia.org Computational models can elucidate the step-by-step mechanism of this process, including the formation of intermediates and the structure of transition states.

DFT calculations, for example, can be used to model the acid-catalyzed hydrolysis mechanism. This process is believed to begin with the protonation of the ring nitrogen or oxygen, followed by a nucleophilic attack of a water molecule on the C2 carbon. The calculations can determine the geometry of the transition state for this ring-opening step, which is critical for understanding the reaction's kinetics. soton.ac.uknih.gov Studies on similar systems have explored various mechanistic pathways, such as SN1 versus SN2 type mechanisms for ring transformations, providing a framework for understanding the reactivity of the title compound. uv.es By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. researchgate.net

Table 1: Illustrative Transition State Parameters for Oxazolidine Ring Opening

| Parameter | Description | Illustrative Calculated Value |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for the ring-opening reaction to occur. | 15-25 kcal/mol |

| Key Bond Distance (C2-O) | The distance of the breaking C2-O bond in the transition state structure. | ~2.1 Å |

| Key Bond Distance (C2-N) | The distance of the breaking C2-N bond in the transition state structure. | ~2.3 Å |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming the structure as a true transition state. | -350 cm-1 |

The energetic landscape, or potential energy surface (PES), provides a complete map of a molecule's energy as a function of its geometry. For this compound, computational methods can map the PES for key transformations, such as ring-opening/closing reactions and conformational changes. researchgate.net This landscape reveals the relative stabilities of different isomers and conformers, the heights of energy barriers between them, and the most likely transformation pathways. uv.es

For instance, the equilibrium between the closed-ring oxazolidine and its open-ring iminium ion form can be thoroughly investigated. nih.gov Calculations can predict the Gibbs free energy change (ΔG) for this equilibrium, indicating which form is thermodynamically more stable under specific conditions. Furthermore, the activation energies for both the forward (ring-opening) and reverse (ring-closing) reactions can be determined, providing insights into the kinetics of the transformation. researchgate.net This information is crucial for understanding the stability and reactivity of the oxazolidine ring in different chemical environments. mdpi.com

Analysis of Electronic Structure and Reactivity

The electronic structure of a molecule dictates its reactivity. Computational analyses provide detailed descriptions of how electrons are distributed within the this compound molecule and how this distribution influences its chemical behavior.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. deeporigin.comlibretexts.org The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show significant negative potential around the oxygen and nitrogen atoms due to their high electronegativity and the presence of lone pairs of electrons. These sites represent the primary centers for interaction with electrophiles, such as protons in acid-catalyzed reactions. Conversely, a region of positive potential would be expected around the hydrogen atoms attached to the ring and the alkyl substituents. The C2 carbon, situated between the electronegative oxygen and nitrogen atoms, would also be an electrophilic site, albeit masked. This visual representation is crucial for understanding intermolecular interactions. researchgate.netchemrxiv.org

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Ring Oxygen (O1) | Strongly Negative (Red) | Nucleophilic center, site for hydrogen bonding and protonation. |

| Ring Nitrogen (N3) | Negative (Yellow/Orange) | Nucleophilic and basic center, site for protonation and alkylation. |

| C2-Hydrogen | Slightly Positive (Green/Blue) | Potential site for weak intermolecular interactions. |

| Alkyl Substituents | Neutral to Slightly Positive (Green) | Largely non-polar, contributing to steric hindrance. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcome of chemical reactions. pku.edu.cn It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals are key determinants of reactivity. rsc.org

In the case of this compound, the HOMO is expected to be localized primarily on the heteroatoms, specifically the nitrogen and oxygen, reflecting their nucleophilic character. The energy of the HOMO is related to the molecule's ability to donate electrons. The LUMO, conversely, would likely be distributed over the C2 carbon and the C-O and C-N antibonding orbitals, indicating the most favorable site for accepting electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. ias.ac.in

Concepts derived from DFT, such as chemical hardness (η) and softness (S), provide quantitative measures of a molecule's stability and reactivity. ias.ac.in Chemical hardness is defined as the resistance of a molecule to change its electron distribution or undergo charge transfer. It is mathematically related to the HOMO-LUMO energy gap. researchgate.net

Hardness (η) is approximated as (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are generally less reactive. ias.ac.in

Softness (S) is the reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. researchgate.net

For this compound, these parameters can be calculated to predict its behavior in reactions. A relatively large HOMO-LUMO gap would classify it as a chemically hard molecule, suggesting significant stability under non-forcing conditions. These descriptors are valuable in the context of the Hard and Soft Acids and Bases (HSAB) principle, which helps predict the outcome of reactions. ias.ac.in For example, the hard nitrogen and oxygen atoms of the oxazolidine ring would be expected to react preferentially with hard acids.

Table 3: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Related to electron-donating ability (nucleophilicity). |

| LUMO Energy | ELUMO | Related to electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. A higher value indicates greater stability. |

| Chemical Softness (S) | 1 / η | Measures the ease of charge transfer. A higher value indicates greater reactivity. |

Stereochemical Predictions and Conformational Analysis

Computational studies on the this compound system, while not extensively reported for this specific molecule, can draw parallels from theoretical investigations of analogous 2,3-disubstituted 1,3-oxazolidine structures. The stereochemistry and conformational landscape of this molecule are primarily dictated by the puckering of the five-membered oxazolidine ring and the steric and electronic interactions of the substituents at the C2 and N3 positions.

The 1,3-oxazolidine ring is not planar and typically adopts an envelope or a twisted conformation to alleviate torsional strain. For 2,3-disubstituted oxazolidines, the relative orientation of the substituents is a critical factor in determining the most stable conformer. The substituents can adopt either a cis or trans relationship relative to the general plane of the ring.

In the case of this compound, the presence of a bulky isopropyl group at C2 and a butyl group at N3 suggests that the trans isomer, where the two substituents are on opposite sides of the ring, would be sterically favored over the cis isomer to minimize non-bonded interactions.

Computational methods such as Density Functional Theory (DFT) are powerful tools for predicting the lowest energy conformations of such molecules. nih.gov These calculations can elucidate the preferred puckering of the ring and the rotational preferences of the substituent groups. For similar heterocyclic systems, DFT calculations have been successfully used to determine the most stable isomers and their conformational preferences. nih.gov

The conformational analysis of related N-acyl oxazolidines has shown that the five-membered ring can exist in dynamic equilibria between different conformers. rsc.org The specific nature of the substituents can have a pronounced effect on the conformational dynamics. rsc.org For this compound, it is anticipated that the ring would adopt a conformation that maximizes the distance between the butyl and isopropyl groups. This would likely involve a twisted-chair-like or an envelope conformation where one of the ring atoms is out of the plane of the other four.

Nuclear Overhauser Effect (NOESY) NMR spectroscopy, in conjunction with computational modeling, is a powerful experimental technique to determine the through-space proximity of protons and thus deduce the predominant conformation in solution. mdpi.com Such studies on related systems have helped in the unambiguous characterization of stereochemistry and conformational preferences. nih.gov

Table 1: Predicted Stable Conformers of this compound

| Conformer | Substituent Orientation | Predicted Relative Stability | Key Dihedral Angles (Predicted) |

| trans-Envelope | Isopropyl group equatorial-like, Butyl group anti | High | C2-N3-C4-C5, O1-C2-N3-C4 |

| trans-Twist | Pseudo-equatorial/pseudo-axial arrangement | High | C2-N3-C4-C5, O1-C2-N3-C4 |

| cis-Envelope | Isopropyl group axial-like, Butyl group syn | Low | C2-N3-C4-C5, O1-C2-N3-C4 |

| cis-Twist | Pseudo-axial/pseudo-axial arrangement | Low | C2-N3-C4-C5, O1-C2-N3-C4 |

Acidity and Deprotonation Thermochemistry of Oxazolidine Analogs

A computational study on oxazolidin-2-one (OXA), oxazolidine-2-thione (OXA-S), and oxazolidine-2-selone (OXA-Se) provides a framework for understanding the factors that govern the acidity of protons in the oxazolidine ring. researchgate.net In this study, deprotonation thermochemistry was investigated using computational methods to determine the most acidic site and the relative acidities. researchgate.net

For the parent oxazolidin-2-one, deprotonation at the nitrogen atom was found to be favored over deprotonation at the carbon atoms. researchgate.net However, for the thione and selone analogs, deprotonation at the carbon atom adjacent to the nitrogen was the most preferred, leading to a ring-opening process. researchgate.net This highlights the significant influence of the substituents on the electronic structure and acidity of the oxazolidine ring.

In the case of this compound, the absence of an exocyclic double bond at C2, as seen in the oxazolidinones, suggests that the acidity of the C2-H proton will be the most significant. The electron-withdrawing effects of the adjacent oxygen and nitrogen atoms are expected to increase the acidity of this proton, making it susceptible to deprotonation by a strong base.

The thermochemistry of the deprotonation process can be quantified by the deprotonation enthalpy and the pKa value. The following table presents the computed thermochemical data for the deprotonation of oxazolidin-2-one at different sites, which serves as a useful reference for understanding the potential acidity within the oxazolidine ring system. researchgate.net

Table 2: Computed Deprotonation Thermochemistry of Oxazolidin-2-one (OXA) Analogs

| Site of Deprotonation | Deprotonation Enthalpy (kcal/mol) in Gas Phase | pKa in Aqueous Phase |

| N-H | Data not specified | Favored for OXA researchgate.net |

| C-H (adjacent to N) | Data not specified | Favored for OXA-S and OXA-Se researchgate.net |

It is important to note that the presence of the butyl group on the nitrogen atom in this compound will influence the acidity of the C2-H proton through inductive and steric effects. The electron-donating nature of the butyl group may slightly decrease the acidity of the C2-H proton compared to an N-unsubstituted analog.

Advanced Applications in Asymmetric Organic Synthesis

Chiral Oxazolidines as Versatile Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org Among the most successful and widely utilized are oxazolidinone auxiliaries, often referred to as Evans' auxiliaries, which are derived from readily available chiral 1,2-amino alcohols. wikipedia.orgresearchgate.net These auxiliaries offer a high degree of stereocontrol due to their rigid structure, which effectively shields one face of the reactive intermediate, and their ability to form predictable chelated structures with metal enolates. researchgate.net Their reliability, versatility, and the ease with which they can be attached and subsequently removed for recycling make them a preferred choice in the early stages of drug development and natural product synthesis. wikipedia.orgrsc.org

The power of the chiral oxazolidine (B1195125) auxiliary is most prominently displayed in the diastereoselective functionalization of the corresponding N-acyl derivatives. researchgate.netresearchgate.net Acylation of the oxazolidine's nitrogen atom creates an imide system. chempedia.info Deprotonation of the α-carbon of the acyl chain generates a rigid, chelated enolate when treated with bases like lithium diisopropylamide or sodium bis(trimethylsilyl)amide. wikipedia.orgwilliams.edu

The stereocenter on the oxazolidine ring, typically at the C4 position, bears a substituent (e.g., isopropyl, benzyl, or phenyl) that sterically blocks one face of the enolate. wikipedia.org This steric hindrance directs incoming electrophiles to the opposite, less hindered face, resulting in a highly diastereoselective transformation. williams.edu This principle underpins a wide range of reactions, including alkylations, aldol (B89426) reactions, and conjugate additions, allowing for the predictable construction of new stereogenic centers on the N-acyl side chain. researchgate.netchempedia.info

Asymmetric alkylation of N-acyl oxazolidinones is a robust method for creating α-chiral carboxylic acid derivatives. rsc.orgresearchgate.net The process involves the formation of a (Z)-enolate, which then undergoes stereoselective alkylation with activated electrophiles such as allylic or benzylic halides. wikipedia.orgacs.org The high levels of diastereoselectivity are attributed to the predictable enolate geometry and the steric shielding provided by the auxiliary's substituent. williams.edursc.org

Below is a table summarizing representative results for the diastereoselective alkylation of chiral N-acyl oxazolidinones.

| N-Acyl Oxazolidinone Substrate | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| N-propionyl-4-benzyl-2-oxazolidinone | Allyl iodide | (S)-N-(2-Methyl-4-pentenoyl)-4-benzyl-2-oxazolidinone | ~98 | 98:2 |

| N-propionyl-4-isopropyl-2-oxazolidinone | Benzyl bromide | (S)-N-(2-Methyl-3-phenylpropanoyl)-4-isopropyl-2-oxazolidinone | 91 | >99:1 |

| N-phenylacetyl-4-benzyl-2-oxazolidinone | Methyl iodide | (R)-N-(2-Phenylpropanoyl)-4-benzyl-2-oxazolidinone | 85 | 99:1 |

This table presents illustrative data compiled from literature examples of Evans' auxiliary-directed alkylations. williams.edu

In asymmetric allylic alkylation, chiral oxazolidine derivatives can also serve as ligands for transition metals. For instance, copper catalysts bearing chiral oxazolidine-derived ligands have demonstrated excellent performance in allylic alkylation with high regio- and enantio-selectivities (up to 99% ee). nih.govrsc.org

Chiral N-acyl oxazolidinones are excellent dienophiles in asymmetric Diels-Alder reactions. sigmaaldrich.comacs.org Lewis acid catalysts promote the reaction, and the chiral auxiliary effectively controls the facial selectivity of the diene's approach, leading to cycloadducts with high diastereomeric purity. acs.org

The most celebrated application of these auxiliaries is arguably in the asymmetric aldol reaction. wikipedia.orgmiddlebury.eduresearchgate.net Treatment of an N-acyl oxazolidinone with a Lewis acid like dibutylboron triflate and a hindered base generates a boron (Z)-enolate. wikipedia.org This enolate reacts with an aldehyde via a closed, chair-like Zimmerman-Traxler transition state. The steric influence of the C4 substituent on the auxiliary directs the aldehyde to approach from the less hindered face, establishing two new contiguous stereocenters with a predictable syn relative stereochemistry. wikipedia.org More recent methods using magnesium salts can lead to the complementary anti aldol products. researchgate.net

The following table provides examples of diastereoselective aldol reactions.

| N-Acyl Oxazolidinone | Aldehyde | Aldol Adduct | Yield (%) | Diastereomeric Ratio (d.r.) |

| N-propionyl-4-benzyl-2-oxazolidinone | Isobutyraldehyde (B47883) | syn-adduct | 85 | >99:1 |

| N-acetyl-4-isopropyl-2-oxazolidinone | Benzaldehyde | syn-adduct | 80 | 98:2 |

| N-propionyl-4-phenyl-2-oxazolidinone | Propionaldehyde | syn-adduct | 89 | 97:3 |

This table presents illustrative data compiled from literature examples of Evans' auxiliary-directed aldol reactions. wikipedia.orgthieme-connect.de

The enolates derived from N-acyl oxazolidinones can undergo highly diastereoselective conjugate additions (Michael additions) to α,β-unsaturated systems. researchgate.netzenodo.org The rigid chelation of the N-acyloxazolidinones with metal ions and the steric shielding by the C4-substituent ensure high asymmetric induction. researchgate.net This methodology is crucial for the stereocontrolled synthesis of 1,5-dicarbonyl compounds and their derivatives.

Furthermore, chiral oxazolidine-based ligands and catalysts are effective in enantioselective reactions like conjugate additions. Copper catalysts derived from chiral oxazolidines have been used in asymmetric conjugate additions of organozinc and Grignard reagents, achieving high enantioselectivities. nih.govrsc.org Asymmetric radical-mediated conjugate additions have also been successfully performed using a fluorous oxazolidinone chiral auxiliary, which simplifies product purification. acs.orgnih.gov

Oxazolidines as Ligands and Catalysts in Transition Metal-Catalyzed Transformations

Beyond their role as stoichiometric auxiliaries, chiral oxazolidines are pivotal in developing chiral ligands for asymmetric catalysis. researchgate.netnih.gov Their rigid five-membered ring structure, with well-defined stereocenters, makes them excellent scaffolds for creating effective chiral environments around a metal center. This has led to the development of numerous oxazolidine-containing ligands for a wide range of transition metal-catalyzed reactions.

A significant recent development is the use of chiral oxazolidines as precursors to N-heterocyclic carbenes (NHCs), which have become privileged ligands in transition metal catalysis. nih.gov Optically pure oxazolidines can be synthesized from chiral hydroxyalkyl-functionalized imidazolinium salts. rsc.orgresearchgate.net These oxazolidines act as stable precursors that, upon treatment with a base or metal complex, generate transient chiral diamino NHCs. nih.gov

This approach has enabled the efficient formation of well-defined and air-stable copper(I) and gold(I) NHC complexes. nih.govrsc.org These complexes have proven to be highly effective catalysts. For instance, copper-NHC complexes derived from oxazolidines have shown outstanding performance in asymmetric conjugate addition and allylic alkylation reactions, affording products with high regio- and enantio-selectivities. nih.govresearchgate.net This strategy represents an innovative route to chiral NHC-metal catalysts, expanding the toolkit for asymmetric synthesis. nih.govresearchgate.netnih.gov

Copper and Gold Complexes in Asymmetric Catalysis

Chiral oxazolidines serve as precursors for the synthesis of well-defined copper(I) and gold(I) complexes that are effective in asymmetric catalysis. nih.gov These oxazolidines can be converted into air-stable N-heterocyclic carbene (NHC) complexes with copper and gold. nih.gov Specifically, optically pure oxazolidines can be synthesized with complete diastereoselectivity from chiral hydroxyalkyl-imidazolinium salts. nih.gov In the presence of copper(I) and gold(I) salts, these oxazolidines are transformed into the corresponding air-stable CuBr- and AuCl–NHC complexes in good yields. nih.gov

The resulting copper catalysts have demonstrated excellent performance in key asymmetric reactions. nih.gov For instance, they are highly effective in the asymmetric allylic alkylation of substrates like cinnamyl phosphate (B84403) with organozinc reagents. nih.gov Furthermore, these copper-catalysts show strong results in 1,4- and 1,6-conjugate addition reactions involving Grignard or organozinc reagents. nih.gov While the solid-state structures of the gold complexes indicate that the hydroxyl-function is not coordinated to the metal, computational studies suggest a mechanism where a transient carbene is formed from the oxazolidine prior to coordination with the metal. nih.gov

| Catalyst | Reaction Type | Reagent | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| CuBr-NHC Complex | Allylic Alkylation | Diethylzinc | Excellent | High |

| CuBr-NHC Complex | 1,4-Conjugate Addition | Grignard Reagents | Excellent | High |

| CuBr-NHC Complex | 1,6-Conjugate Addition | Organozinc Reagents | Excellent | High |

Controlled Ring-Opening Polymerization of Oxazolidine Derivatives

The cationic ring-opening polymerization (CROP) is a primary method for synthesizing polymers from cyclic monomers like oxazolidine derivatives. researchgate.net Research on the closely related 2-oxazolines provides significant insight into the polymerization behavior of these heterocycles. researchgate.netrsc.org The rate of CROP in 2-alkyl-2-oxazolines is influenced by both electronic and steric effects of the substituent at the 2-position. researchgate.net

Studies comparing 2-n-propyl-2-oxazoline and 2-isopropyl-2-oxazoline (B83612) have shown that steric hindrance plays a significant role, with the bulkier isopropyl group leading to a slower polymerization rate. researchgate.net The polymerization kinetics are dictated by the nucleophilicity of the monomer, which is influenced by the charge on the nitrogen atom of the ring. researchgate.net The living nature of CROP allows for the synthesis of well-defined polymers and block copolymers. rsc.org This methodology is adaptable to oxazolidine derivatives, enabling the creation of novel polymeric materials whose properties can be tuned by the choice of substituents on the oxazolidine ring. The development of greener solvent systems, such as γ-butyrolactones, for the CROP of 2-oxazolines also presents a more sustainable route for producing these polymers. rsc.org

Oxazolidine Derivatives as Building Blocks for Complex Molecular Architectures and Natural Products

The oxazolidine ring is a valuable structural motif in the synthesis of complex molecules, including pharmaceuticals and natural products. chemrxiv.orgnih.gov Oxazolidinones, which are closely related derivatives, are key components in a significant class of medicinal compounds known for their antibacterial and antidepressant properties. nih.gov A prominent example is the antibiotic Linezolid, which is used to treat Gram-positive bacterial infections. nih.gov The synthesis of such drugs often relies on key intermediates that feature the oxazolidinone ring, which can be formed through methods like epoxide ring-opening cascades. nih.gov

Furthermore, bicyclic ring systems that incorporate the oxazolidine structure are found in the skeletons of some natural products, such as the neurotoxin batrachotoxin. chemrxiv.org The ability to form the oxazolidine ring through the condensation of β-amino alcohols with aldehydes or ketones makes it a versatile building block in synthetic organic chemistry. chemrxiv.org This reaction allows for the incorporation of diverse substituents, providing a pathway to a wide range of complex molecular architectures.

Use as Protecting Groups in Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from participating in unwanted side reactions. wikipedia.orglibretexts.org This process involves the introduction of a "protecting group," which is later removed in a deprotection step. wikipedia.org The formation of an oxazolidine from a β-amino alcohol and a carbonyl compound (an aldehyde or a ketone) serves as an effective method for simultaneously protecting both functional groups. organic-chemistry.org

The oxazolidine ring is analogous to an acetal (B89532) or ketal, which are common protecting groups for carbonyls. wikipedia.org By converting the carbonyl into an oxazolidine, its reactivity towards nucleophiles and reducing agents is suppressed. wikipedia.org Similarly, the amino and hydroxyl groups of the β-amino alcohol are incorporated into the stable heterocyclic ring, masking their nucleophilic and acidic properties. organic-chemistry.org The protection is reversible, and the original functional groups can be regenerated, typically under mild aqueous acidic conditions. wikipedia.orglibretexts.org This strategy is valuable when performing reactions on other parts of the molecule that would otherwise be incompatible with the presence of a free carbonyl, amine, or alcohol group. libretexts.org

Development as Analytical Standards

Oxazolidine derivatives have been developed as stable analytical standards, particularly for the quantitative analysis of volatile aldehydes. chemrxiv.org Volatile aldehydes are often reactive and difficult to quantify accurately in environmental or occupational air quality assessments. chemrxiv.org To overcome this, a method involving chemisorption is used, where the aldehyde is captured by a binucleophilic agent, such as 2-hydroxymethyl piperidine (B6355638) (2-HMP), to form a stable 1,3-oxazolidine derivative. chemrxiv.org

This reaction proceeds via the condensation of the aldehyde with the β-amino alcohol, producing a stable, non-volatile bicyclic oxazolidine compound in high yield. chemrxiv.org These resulting oxazolidine adducts have suitable physical characteristics to serve as reliable analytical standards for instrumental analysis, such as high-performance liquid chromatography (HPLC). chemrxiv.org The stability of the oxazolidine ensures that the analyte is preserved during sampling and analysis, leading to more accurate and reliable quantification of the original volatile aldehyde. chemrxiv.org

| Method | Description | Application |

|---|---|---|

| Reverse-Phase HPLC | Uses a mobile phase of acetonitrile, water, and an acid (phosphoric or formic). | Isolation of impurities, pharmacokinetic studies. |

| Mass Spectrometry Compatible HPLC | Formic acid is used in the mobile phase instead of phosphoric acid. | Analysis requiring mass-spec detection. |

| UPLC | Utilizes smaller particle columns for faster analysis times. | High-throughput analysis. |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of oxazolidines involves the condensation reaction between a β-amino alcohol and an aldehyde or ketone. For 3-Butyl-2-(propan-2-yl)-1,3-oxazolidine, this would typically involve the reaction of 1-(butylamino)propan-2-ol with isobutyraldehyde (B47883). Future research will likely focus on optimizing this process to improve yield, reduce reaction times, and enhance stereoselectivity, particularly for creating chiral variants of the molecule.

Emerging trends in synthetic organic chemistry, such as flow chemistry and microwave-assisted synthesis, offer promising avenues for the production of oxazolidines. nih.gov These techniques can often lead to higher yields and purity in shorter reaction times compared to conventional batch methods. nih.gov Furthermore, the development of novel catalytic systems is a key area of interest. While acid catalysis is common, the exploration of organocatalysts or metal-based catalysts could provide milder reaction conditions and greater control over the stereochemical outcome.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

| Conventional Batch Synthesis | Well-established, simple setup | Optimization of catalysts, solvents, and temperature for improved yield and selectivity. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. nih.gov | Solvent-free conditions, catalyst efficiency under microwave irradiation. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Reactor design, catalyst immobilization, integration with purification steps. |

| Catalytic Methods | Milder reaction conditions, potential for high enantioselectivity. | Development of novel organocatalysts and transition metal catalysts. nih.gov |

Achieving high diastereoselectivity and enantioselectivity will be a primary goal, especially if this compound is to be used as a chiral auxiliary or ligand in asymmetric synthesis. The use of chiral β-amino alcohols as starting materials is a direct approach to obtaining enantiomerically pure oxazolidines. wikipedia.org

In-depth Mechanistic Studies of Unexplored Reactivity Pathways

The reactivity of the oxazolidine (B1195125) ring is characterized by its susceptibility to hydrolysis, which cleaves the ring to regenerate the starting amino alcohol and carbonyl compound. wikipedia.orgnih.gov While this reactivity is well-known, in-depth mechanistic studies on the hydrolysis of asymmetrically substituted oxazolidines like this compound under various conditions (e.g., pH, solvent, temperature) are warranted. Such studies would provide valuable data on the stability of the molecule and inform its potential applications, for instance, as a protecting group or a controlled-release system.

Beyond hydrolysis, the exploration of less common reactivity pathways is a frontier for research. This could include ring-opening reactions under reductive or oxidative conditions, reactions involving the C-N or C-O bonds of the ring, and the influence of the N-butyl and C2-isopropyl substituents on the reactivity of the heterocyclic core. The thermal stability and potential for thermally induced rearrangements or fragmentation are also areas that remain to be systematically investigated for this specific compound. Understanding these pathways could lead to the development of this oxazolidine as a versatile synthetic intermediate. Recent studies on pseudoproline derivatives have highlighted the thermal instability of the oxazolidine ring under certain conditions, leading to ring-opening and the formation of stable imines, a pathway that could be relevant for this compound as well.

Expansion of Oxazolidine Applications in New Catalytic Systems

Chiral oxazolidines have gained significant attention as ligands in asymmetric catalysis. nih.gov Their rigid, sterically tunable structures make them effective at inducing enantioselectivity in a variety of metal-catalyzed reactions. nih.gov Future research on this compound could focus on its application as a ligand in novel catalytic systems. The nitrogen and oxygen atoms of the oxazolidine ring can coordinate to a metal center, and by synthesizing enantiomerically pure forms of the molecule, it could be employed in asymmetric transformations.

Potential areas of application include asymmetric alkylations, aldol (B89426) reactions, and cycloadditions. nih.gov The N-butyl group and the C2-isopropyl group will play a crucial role in defining the steric environment around a coordinated metal, which in turn will influence the stereochemical outcome of the catalyzed reaction. Research in this area would involve synthesizing chiral versions of this compound, forming complexes with various transition metals (e.g., copper, palladium, rhodium), and evaluating their catalytic activity and enantioselectivity in benchmark reactions.

Table 2: Potential Catalytic Applications of Chiral this compound Ligands

| Reaction Type | Metal Center | Potential Outcome |

| Asymmetric Alkylation | Zinc, Copper | Enantioselective C-C bond formation. |

| Asymmetric Aldol Reaction | Titanium, Tin | Enantioselective synthesis of β-hydroxy carbonyl compounds. |

| Asymmetric Diels-Alder | Copper, Lewis Acids | Enantioselective formation of cyclic compounds. |

| Asymmetric Hydrogenation | Rhodium, Iridium | Enantioselective reduction of prochiral olefins. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. uv.esnih.gov For this compound, computational modeling can provide profound insights into its synthesis, structure, and reactivity, guiding experimental efforts.

Future research will likely employ advanced computational models to:

Predict optimal synthetic conditions: By modeling the reaction energy profiles of different synthetic routes, researchers can identify the most thermodynamically and kinetically favorable conditions, potentially leading to higher yields and selectivity.

Elucidate reaction mechanisms: DFT calculations can be used to map out the transition states and intermediates of various reactions, such as hydrolysis or other ring-opening pathways. uv.es This provides a detailed understanding of the reaction mechanism at the molecular level.

Design novel catalysts: Computational screening of different metal-oxazolidine complexes can help in the rational design of new catalysts. By calculating the properties of these complexes, it is possible to predict their potential catalytic activity and enantioselectivity, thus prioritizing the most promising candidates for experimental synthesis and testing.

Predict spectroscopic properties: Computational models can accurately predict spectroscopic data such as NMR chemical shifts and IR frequencies, which can aid in the characterization of newly synthesized compounds and intermediates.

The synergy between computational modeling and experimental work will be crucial in accelerating the exploration of the chemical space around this compound and unlocking its full potential in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.